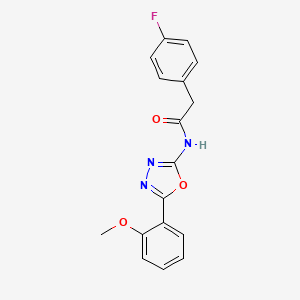

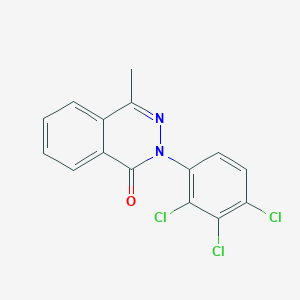

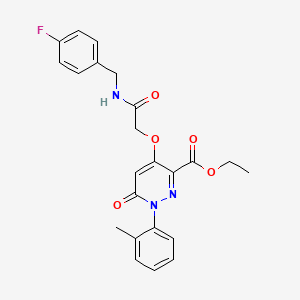

![molecular formula C21H20N4OS2 B2784279 Benzo[d]thiazol-6-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886915-87-3](/img/structure/B2784279.png)

Benzo[d]thiazol-6-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzo[d]thiazole derivatives are known for their various biological activities . They have been used in the development of novel compounds that inhibit quorum sensing, a bacterial cell-cell communication mechanism .

Synthesis Analysis

The synthesis of benzo[d]thiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The molecular structure of benzo[d]thiazole derivatives is confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data .Chemical Reactions Analysis

The chemical reactions involving benzo[d]thiazole derivatives are complex and can involve various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Applications De Recherche Scientifique

Antioxidant Activity

Thiazole derivatives have been studied for their potential as antioxidants . Antioxidants are crucial in protecting the body from oxidative stress, which can lead to chronic diseases such as cancer and heart disease. The unique structure of Benzo[d]thiazol-6-yl derivatives may allow them to act as free radical scavengers, thereby mitigating oxidative damage .

Analgesic and Anti-inflammatory Applications

These compounds have also been explored for their analgesic (pain-relieving) and anti-inflammatory properties. They may work by inhibiting the production of inflammatory cytokines or by blocking the pain signals in the nervous system. This makes them potential candidates for the development of new painkillers and anti-inflammatory drugs .

Antimicrobial and Antifungal Effects

The thiazole ring is present in many antimicrobial and antifungal agents. Benzo[d]thiazol derivatives could be designed to target specific bacterial or fungal strains, offering a new avenue for treating infections that are resistant to current medications .

Antiviral Properties

Research has indicated that thiazole derivatives can exhibit antiviral activities. They may interfere with the replication process of viruses or inhibit enzymes that are essential for viral proliferation. This compound’s structure could be optimized to enhance its efficacy against specific viruses .

Diuretic Potential

Thiazoles have been reported to possess diuretic properties, which means they can help promote the excretion of salt and water from the body. This application is particularly useful in conditions like hypertension and edema, where controlling fluid balance is important .

Anticonvulsant and Neuroprotective Uses

Some thiazole derivatives are known to have anticonvulsant effects, making them useful in the treatment of epilepsy. Additionally, their neuroprotective properties may be beneficial in neurodegenerative diseases, as they could help protect neurons from damage .

Antitumor and Cytotoxic Activities

Thiazole compounds have been synthesized and tested for their antitumor and cytotoxic activities. They may work by inducing apoptosis in cancer cells or inhibiting cell proliferation. The specific compound could be investigated for its potential effects on various cancer cell lines .

Role in Metabolism and Vitamin Synthesis

Interestingly, the thiazole ring is a component of Vitamin B1 (thiamine) , which is essential for energy metabolism and neurotransmitter synthesis. Derivatives of Benzo[d]thiazol could be explored for their role in metabolic pathways and the synthesis of essential vitamins .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4OS2/c1-13-3-6-17-19(14(13)2)23-21(28-17)25-9-7-24(8-10-25)20(26)15-4-5-16-18(11-15)27-12-22-16/h3-6,11-12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCRBWNCPQWYKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-6-yl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

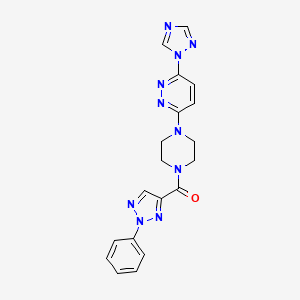

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-(pentyloxy)benzamide](/img/structure/B2784202.png)

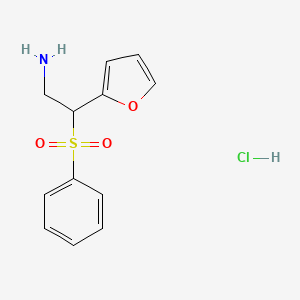

![N-(2,4-dimethylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2784204.png)

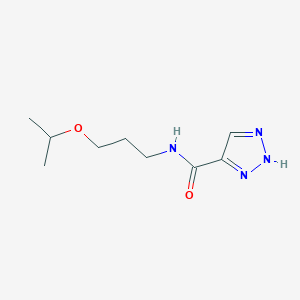

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2784213.png)

![3-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2784214.png)